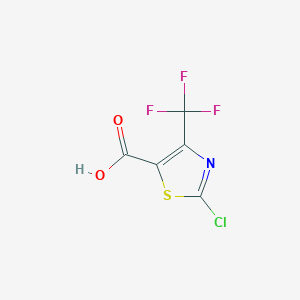

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZUWSFEZCBGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534551 | |

| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-61-4 | |

| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl and thiazole moieties are known to enhance bioactivity, making this compound a valuable intermediate for researchers in drug discovery and development.[1] This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights based on established chemical principles.

I. Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the construction of a substituted thiazole ring, followed by functional group interconversion, and culminating in the hydrolysis of an ester to the desired carboxylic acid. This pathway is advantageous due to the ready availability of the starting materials and the generally high yields of each transformation.

The chosen synthetic strategy is as follows:

-

Hantzsch Thiazole Synthesis: Formation of the key intermediate, ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

-

Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group.

-

Hydrolysis: Saponification of the ethyl ester to yield the final product.

Figure 1: Overall synthetic pathway for this compound.

II. Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. The reaction proceeds via the condensation of an α-halocarbonyl compound with a thioamide. In this synthesis, ethyl 2-chloro-4,4,4-trifluoroacetoacetate serves as the α-halocarbonyl component, and thiourea provides the thioamide functionality.

Mechanism: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) and a suitable solvent such as ethanol or acetonitrile.

-

Addition of Thiourea: Add thiourea (1.1 eq) to the solution and stir the mixture at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel to yield ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

III. Step 2: Sandmeyer Reaction for the Conversion to Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

The Sandmeyer reaction is a powerful method for the conversion of an aromatic or heteroaromatic amino group into a halide via a diazonium salt intermediate.[2][3] This reaction is particularly useful for the synthesis of aryl halides that are not readily accessible through direct halogenation. The reaction is catalyzed by copper(I) salts.[2][3]

Mechanism: The 2-amino group of the thiazole is first converted to a diazonium salt by treatment with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) halide, which facilitates the replacement of the diazonium group with the corresponding halide. The reaction is believed to proceed through a radical mechanism.[2]

-

Diazotization:

-

Dissolve ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetonitrile) and an aqueous acid (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate.

-

IV. Step 3: Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification.

-

Saponification:

-

Dissolve ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until all the starting material has been consumed.

-

-

Acidification and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

V. Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Hantzsch Thiazole Synthesis | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thiourea | Ethanol | Reflux | 70-85% |

| 2 | Sandmeyer Reaction | NaNO₂, HCl, CuCl | Acetonitrile/Water | 0-5 °C to RT | 60-75% |

| 3 | Hydrolysis | NaOH, HCl | Ethanol/Water | Reflux | 85-95% |

VI. Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. Each step is based on well-established and understood chemical transformations, ensuring reproducibility and scalability. The protocols provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.

VII. References

-

Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from 4

-

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. (n.d.). Benchchem. Retrieved January 2, 2026, from 5

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). National Institutes of Health. Retrieved January 2, 2026, from 6

-

Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from 2

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from 3

-

Process for the preparation of 2-methylthiazole-5-carboxylates. (n.d.). Google Patents. Retrieved January 2, 2026, from 7

-

Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (n.d.). Google Patents. Retrieved January 2, 2026, from 8

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki. (n.d.). Guidechem. Retrieved January 2, 2026, from 9

-

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic Acid. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from 1

References

- 1. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic Acid [myskinrecipes.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]

- 8. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and agrochemical development. Due to the limited publicly available experimental data for this specific molecule, this document establishes its foundational properties through calculation and provides context by comparing it with its well-characterized analogue, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. Furthermore, it outlines detailed, field-proven experimental protocols for determining critical parameters such as solubility and pKa, empowering researchers to generate robust data for their specific applications.

Compound Identification and Structure

This compound belongs to the class of thiazole carboxylic acids, which are important building blocks in medicinal and agricultural chemistry.[1] The presence of a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position significantly influences the electronic and steric properties of the molecule, impacting its reactivity, metabolic stability, and biological activity.

Molecular Structure:

References

An In-Depth Technical Guide to 2-Substituted-4-(Trifluoromethyl)thiazole-5-carboxylic Acids: A Case Study on the 2-Methyl Analogue and a Prospective Look at the 2-Chloro Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the inquiry for "2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid." Following a comprehensive search of scientific databases and commercial catalogs, a specific CAS number for this compound could not be identified, suggesting it is not a commonly available or extensively studied molecule. Consequently, this document provides a detailed technical overview of the closely related and well-documented analogue, 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 117724-63-7) . The principles, synthesis, and applications discussed herein for the 2-methyl analogue provide a strong predictive framework for the properties and potential utility of the 2-chloro derivative.

Introduction: The Significance of Fluorinated Thiazoles in Modern Chemistry

Thiazole rings are a cornerstone in medicinal and agricultural chemistry, forming the structural core of numerous bioactive compounds.[1] The incorporation of a trifluoromethyl (-CF3) group into the thiazole scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on 4-(trifluoromethyl)thiazole-5-carboxylic acids, a class of compounds that serve as critical building blocks in the synthesis of advanced pharmaceuticals and agrochemicals.[2] While our primary focus will be on the well-characterized 2-methyl derivative, we will also extrapolate these findings to predict the characteristics of the less-documented 2-chloro analogue.

Physicochemical Properties: A Comparative Analysis

The substitution at the 2-position of the thiazole ring—whether a methyl or a chloro group—profoundly influences the compound's physical and chemical properties. Below is a summary of the known properties of the 2-methyl analogue and predicted properties for the 2-chloro version.

| Property | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | This compound (Predicted) |

| CAS Number | 117724-63-7[3] | Not found |

| Molecular Formula | C6H4F3NO2S[3] | C5HClF3NO2S |

| Molecular Weight | 211.16 g/mol [3] | ~231.5 g/mol |

| Appearance | White to light yellow crystalline powder | Likely a white to off-white solid |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and chloroform. | Expected to have lower water solubility and good solubility in polar organic solvents. |

| Melting Point | 186-187 °C | Predicted to be in a similar or slightly higher range due to increased molecular weight and polarity. |

Synthesis Strategies: The Hantzsch Thiazole Synthesis and Key Modifications

The cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis, a robust and versatile method first described in 1887.[2][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.

Established Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

The synthesis of the 2-methyl analogue is well-documented and generally proceeds through a multi-step process:

-

Chlorination of a β-ketoester: The synthesis often begins with ethyl 4,4,4-trifluoroacetoacetate, which is chlorinated to form ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

-

Cyclization with a Thioamide: The resulting α-chloro-β-ketoester is then reacted with thioacetamide in a classic Hantzsch cyclization to form the ethyl ester of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, typically under basic conditions followed by acidification.

Caption: Synthetic pathway for 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Prospective Synthesis of this compound

To synthesize the 2-chloro analogue, a key modification to the Hantzsch synthesis would be required: the use of a different thioamide. Instead of thioacetamide, one would theoretically use 2-chloro-thioacetamide . However, the stability and reactivity of this reagent would need to be carefully considered.

An alternative and more plausible route would be to first synthesize the 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, which can be prepared using thiourea in the Hantzsch synthesis. The 2-amino group could then be converted to a chloro group via a Sandmeyer-type reaction.

Caption: A plausible synthetic route to this compound.

Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for the synthesis of the 2-methyl analogue, which could be adapted for the synthesis of other derivatives.

Protocol: Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Charge the flask with thioacetamide and a suitable solvent such as ethanol.

-

Addition: Slowly add a solution of ethyl 2-chloro-4,4,4-trifluoroacetoacetate to the flask from the dropping funnel.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize with a mild base. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure ethyl ester.

Applications in Drug Discovery and Agrochemicals

The 4-(trifluoromethyl)thiazole-5-carboxylic acid scaffold is a highly sought-after building block due to the beneficial properties imparted by the trifluoromethyl group.

-

Agrochemicals: The 2-methyl analogue is a key intermediate in the synthesis of the fungicide thifluzamide, which is effective against a broad spectrum of fungal pathogens in crops.[5] The trifluoromethyl group is crucial for its high efficacy and systemic properties.

-

Pharmaceuticals: Thiazole derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6] The 2-chloro-thiazole moiety, in particular, is found in various bioactive molecules and can serve as a handle for further chemical modifications.[7] The title compounds are valuable precursors for creating libraries of novel compounds for drug screening.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be taken when handling these compounds.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of contact: If the compound comes into contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. scbt.com [scbt.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. 2-Chloro-5-(chloromethyl)thiazole | Chemical Properties, Applications, Safety Data & Supplier Information – High Purity Thiazole Derivatives China [quinoline-thiophene.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]

Spectroscopic Blueprint for a Novel Thiazole: An Application Scientist's Guide to 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

Introduction: Deconstructing a Complex Heterocycle

To the researchers, scientists, and drug development professionals at the forefront of innovation, the rigorous structural confirmation of a novel chemical entity is the bedrock of its journey from lab to clinic. This guide addresses the spectroscopic characterization of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid, a molecule of significant interest due to its trifluoromethyl and chloro-substituted thiazole core—a scaffold prevalent in medicinal and agrochemical research.

This document is structured not as a rigid template, but as a logical workflow, mirroring the process an analytical scientist would follow—from predicting spectral outcomes to outlining the very experiments designed to validate them.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Compass

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for unambiguous structure confirmation.

Predicted NMR Data

The following data are predicted based on the functional groups and electronic environment of the target molecule. The chloro and trifluoromethyl groups are strongly electron-withdrawing, which will significantly influence the chemical shifts of the thiazole ring carbons.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid Proton (-COOH) | 12.0 - 14.0 | Broad Singlet | This proton is highly deshielded and its signal is often broad due to hydrogen bonding. Its presence can be confirmed by its disappearance upon a D₂O shake experiment.[1] |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Carbon (C OOH) | 160 - 165 | Singlet | The carbonyl carbon of a carboxylic acid is characteristically deshielded, though typically upfield from ketones or aldehydes.[1] |

| Thiazole C2 (-C -Cl) | 155 - 160 | Singlet | The direct attachment to an electronegative chlorine atom and the ring nitrogen will cause significant deshielding. |

| Thiazole C4 (-C -CF₃) | 140 - 148 | Quartet | This carbon is deshielded by the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). |

| Thiazole C5 (-C -COOH) | 125 - 135 | Singlet | Positioned between the two electron-withdrawing groups, its chemical shift will be downfield. |

| Trifluoromethyl Carbon (-C F₃) | 118 - 125 | Quartet | The carbon of the CF₃ group itself will be strongly coupled to the three fluorine atoms, resulting in a prominent quartet (¹JCF ≈ 270-280 Hz). |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Trifluoromethyl Group (-CF₃) | -60 to -70 | Singlet | The chemical shift of a CF₃ group on an aromatic or heteroaromatic ring typically falls in this range, referenced to CFCl₃.[2] The absence of adjacent protons means it should appear as a singlet. |

Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard such as trifluorotoluene or hexafluorobenzene can be used, although modern spectrometers can reference internally to the deuterium lock frequency.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient relaxation delay (d1) should be used to ensure quantitative observation of all carbon signals, including the quaternary carbons.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Confirmatory Experiment (D₂O Shake):

-

After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix.

-

Re-acquire the ¹H spectrum. The signal corresponding to the carboxylic acid proton should disappear or significantly diminish due to proton-deuterium exchange.

-

NMR Workflow Diagram

Caption: Workflow for comprehensive NMR analysis.

Section 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For our target compound, the most prominent features will be from the carboxylic acid and the C-F bonds of the trifluoromethyl group.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity/Shape | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This is a hallmark of a hydrogen-bonded carboxylic acid dimer and will appear as a wide, overarching band that often obscures the C-H stretching region.[3] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is one of the most intense and recognizable peaks in an IR spectrum. Its position here is typical for a conjugated carboxylic acid.[3] |

| C-F Stretches (CF₃ Group) | 1100 - 1350 | Strong, Multiple | The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands. Often, multiple intense peaks are observed in this region.[4] |

| Thiazole Ring Vibrations | 1450 - 1600 | Medium-Weak | Aromatic and heteroaromatic rings display several bands in this region due to C=C and C=N stretching vibrations. |

| C-Cl Stretch | 700 - 850 | Medium-Strong | The carbon-chlorine stretching vibration is expected in this region of the fingerprint area. |

Experimental Protocol: IR Analysis

Objective: To identify the key functional groups and confirm the presence of the carboxylic acid and trifluoromethyl moieties.

Methodology:

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for a solid sample due to its simplicity and minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

-

Data Acquisition:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted by the instrument software.

IR Analysis Workflow Diagram

Caption: Workflow for ATR-IR spectroscopic analysis.

Section 3: Mass Spectrometry (MS) – The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

Predicted Mass Spectrometry Data

Molecular Formula: C₅HClF₃N₁O₂S₁ Monoisotopic Mass: 230.9474

| Ion | Predicted m/z | Technique | Notes |

| [M-H]⁻ | 230.0 | ESI⁻ | In negative ion electrospray ionization (ESI⁻), deprotonation of the carboxylic acid is expected to be the dominant process, yielding the carboxylate anion. |

| [M+H]⁺ | 232.0 | ESI⁺ | In positive ion ESI, protonation may occur, likely on the thiazole nitrogen. |

| Key Fragments (EI/CI) | |||

| [M-COOH]⁺ | 186.0 | EI/CI | Loss of the carboxylic acid group as a radical (mass 45) is a common fragmentation pathway for carboxylic acids.[5][6] |

| [M-CF₃]⁺ | 162.0 | EI/CI | Cleavage of the C-C bond to lose the trifluoromethyl radical (mass 69) is another plausible fragmentation. |

| Isotope Pattern | M, M+2 | All | The presence of one chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak having an intensity approximately one-third that of the M peak. The single sulfur atom will contribute a smaller M+2 peak (~4.4%). |

Experimental Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight, determine the elemental composition via HRMS, and analyze fragmentation patterns.

Methodology:

-

Technique Selection:

-

ESI-TOF/Orbitrap (HRMS): Electrospray ionization coupled with a Time-of-Flight or Orbitrap mass analyzer is ideal for accurate mass measurement. The sample is introduced as a dilute solution.

-

GC-MS (EI): If the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry with Electron Ionization (EI) can provide valuable fragmentation data.

-

-

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

-

-

Data Acquisition (ESI-HRMS):

-

Infuse the sample solution directly into the ESI source or inject it via an LC system.

-

Acquire spectra in both positive and negative ion modes to identify [M+H]⁺ and [M-H]⁻ ions.

-

Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm).

-

-

Data Analysis:

-

Determine the molecular weight from the observed molecular ions.

-

Use the high-resolution data to calculate the elemental composition and confirm it matches C₅HClF₃NO₂S.

-

If fragmentation data is acquired (e.g., via MS/MS or EI), propose fragmentation pathways that are consistent with the predicted structure.

-

Mass Spectrometry Workflow Diagram

Caption: Comprehensive mass spectrometry workflow.

Conclusion: A Path to Unambiguous Confirmation

The characterization of a novel molecule like this compound demands a meticulous, multi-faceted analytical approach. This guide provides a robust, predictive framework for its NMR, IR, and MS signatures. By aligning experimentally acquired data with these well-founded predictions, researchers can achieve a high degree of confidence in the structural assignment. Each technique provides a unique and complementary piece of the structural puzzle, and together, they form a self-validating system essential for the integrity of any research or development program.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. biophysics.org [biophysics.org]

- 4. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

discovery and history of substituted thiazole carboxylic acids

An In-depth Technical Guide to the Discovery and History of Substituted Thiazole Carboxylic Acids

Authored by a Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and versatile synthetic accessibility have made it a privileged structure in a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of substituted thiazole carboxylic acids. We will trace the origins from the seminal discovery of the thiazole nucleus, delve into the foundational synthetic methodologies that enabled its widespread study, and illuminate the evolution of these compounds into potent, targeted pharmaceuticals. This paper is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also a detailed examination of the causality behind synthetic strategies and the self-validating logic of key experimental protocols.

The Genesis of a Privileged Scaffold: Early Discovery of the Thiazole Ring

The story of thiazole chemistry begins in the late 19th century. The field of heterocyclic chemistry was burgeoning, and chemists were rapidly uncovering new ring systems. The most pivotal moment in thiazole synthesis came in 1887 when Arthur Hantzsch reported a reaction between an α-haloketone and a thioamide, a method now universally known as the Hantzsch Thiazole Synthesis .[1][2] This reaction was not only robust and high-yielding but also incredibly versatile, allowing for the introduction of various substituents at the 2-, 4-, and 5-positions of the thiazole ring.[3] This fundamental discovery unlocked the door for chemists to explore the vast chemical space of thiazole derivatives.

The aromatic nature of the thiazole ring, characterized by significant pi-electron delocalization, contributes to its stability and unique reactivity.[2][4] The lone pair of electrons on the sulfur atom participates in the aromatic system, making the ring electron-rich, particularly at the C5 position, which is the primary site for electrophilic substitution.[4][5] Conversely, the C2 position is electron-deficient, rendering its proton acidic and susceptible to deprotonation and subsequent nucleophilic attack.[5][6] This distinct electronic profile is central to its utility as a versatile building block in organic synthesis.[2][7]

Foundational Synthetic Methodologies

While the Hantzsch synthesis remains a dominant strategy, several other key methods were developed over the years, each offering unique advantages for accessing specific substitution patterns. Understanding these core syntheses is crucial for any researcher aiming to design novel thiazole-containing compounds.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the archetypal method for constructing the thiazole ring. It involves the condensation and cyclization of an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a compound containing a thioamide functional group (such as a thioamide, thiourea, or dithiocarbonate).[1][2][3][8]

The reaction proceeds through an initial S-alkylation of the thioamide sulfur on the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3][9]

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Method) [3]

-

Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

-

Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

-

Work-up: Remove the reaction from heat and allow it to cool to room temperature.

-

Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. The thiazole product, being poorly soluble in water, will precipitate.

-

Isolation: Filter the mixture through a Büchner funnel. Wash the collected solid filter cake with water.

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry to yield the final product.

The Cook-Heilbron Thiazole Synthesis

Discovered by Alan H. Cook and Ian Heilbron in 1947, this method provides a route to 5-aminothiazoles.[10] The synthesis involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[8][10][11] When carbon disulfide is used, the reaction yields 5-amino-2-mercaptothiazoles.[11]

The mechanism begins with the nucleophilic attack of the amine nitrogen of the α-aminonitrile onto the electrophilic carbon of the reaction partner (e.g., carbon disulfide), followed by tautomerization and ring-closing cyclization.[10]

Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

Other Notable Synthetic Routes

While Hantzsch and Cook-Heilbron are foundational, other methods have contributed to the diversity of available thiazole derivatives.

| Synthesis Method | Key Reactants | Resulting Thiazole Product | Reference |

| Gabriel Synthesis | Acylaminoketone + Phosphorus Pentasulfide (P₄S₁₀) | 2,5-disubstituted thiazoles | [8] |

| Tcherniac's Synthesis | α-Thiocyanoketones | 2-substituted thiazoles (after hydrolysis) | [5] |

| From Vinyl Bromides | Substituted Vinyl Bromide | Substituted thiazoles via intramolecular substitution | [8] |

The Emergence of Thiazole Carboxylic Acids

The introduction of a carboxylic acid group onto the thiazole ring significantly enhances its utility as a scaffold in drug design. The carboxylate can act as a key hydrogen bond donor/acceptor, a coordination site for metal-binding enzymes, or a handle for further chemical modification.

Historically, the synthesis of thiazole carboxylic acids often involved multi-step processes starting from pre-formed thiazole rings or building the ring with precursors already containing a masked carboxylate function.

Synthesis of Thiazole-4-Carboxylic Acid

A notable method for preparing thiazole-4-carboxylic acid utilizes L-cysteine as a readily available and inexpensive starting material.[12] This approach leverages the inherent stereochemistry and functional groups of the amino acid to construct the heterocyclic core.

Experimental Protocol: Synthesis of Thiazole-4-Carboxylic Acid from L-Cysteine [12]

This synthesis is a multi-step process involving condensation, esterification, oxidation, and final hydrolysis.

-

Condensation/Esterification: L-cysteine hydrochloride is reacted with formaldehyde. This undergoes condensation to form the thiazolidine ring. The reaction is typically performed in an alcohol (e.g., methanol) with acid catalysis, which also facilitates the esterification of the carboxylic acid to its corresponding methyl ester (methyl thiazolidine-4-carboxylate).

-

Oxidation: The thiazolidine ring is oxidized to the aromatic thiazole ring. A common oxidizing agent for this step is manganese dioxide (MnO₂). The reaction involves heating the methyl thiazolidine-4-carboxylate with MnO₂ in an appropriate solvent like acetonitrile. This step yields methyl thiazole-4-carboxylate.

-

Hydrolysis: The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is achieved by treating the methyl thiazole-4-carboxylate with an aqueous base, such as sodium hydroxide, followed by heating. After the reaction is complete, the mixture is cooled and acidified (e.g., with HCl) to a pH of ~3 to precipitate the final product, thiazole-4-carboxylic acid.[12]

Caption: Synthetic workflow for Thiazole-4-carboxylic acid from L-cysteine.

Significance in Drug Discovery and Development

The true value of substituted thiazole carboxylic acids is realized in their profound impact on medicinal chemistry. The thiazole nucleus is a key component in a wide array of drugs, demonstrating its versatility across numerous therapeutic areas.[13][14] Its derivatives have shown a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[6][15][16]

Thiazole-Containing Drugs in the Clinic

The thiazole scaffold is present in numerous clinically approved drugs, highlighting its acceptance as a safe and effective pharmacophore.

| Drug Name | Therapeutic Area | Role of the Thiazole Moiety | Reference(s) |

| Dasatinib | Oncology (Leukemia) | Forms part of the core structure that binds to the ATP pocket of BCR-ABL kinase. | [6][17][18] |

| Dabrafenib | Oncology (Melanoma) | A key heterocyclic core in this BRAF kinase inhibitor. | [6][18] |

| Meloxicam | Anti-inflammatory (NSAID) | The central ring system of this COX-2 inhibitor. | [4][7] |

| Ritonavir | Antiviral (Anti-HIV) | A structural component of this protease inhibitor. | [13][19] |

| Pramipexole | Neurology (Parkinson's) | The 2-aminothiazole moiety acts as a dopamine D2 agonist. | [6] |

| Thiamine (Vitamin B1) | Vitamin | The thiazolium salt is a crucial coenzyme in carbohydrate metabolism. | [4][6][13] |

Modern Applications and Future Directions

The development of novel substituted thiazole carboxylic acids continues to be a vibrant area of research.

-

Anticancer Agents: Researchers have developed series of substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) that show potent antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[20] Other derivatives have been investigated for their ability to induce cell cycle arrest in various tumor cell lines.[21]

-

Antimicrobial Agents: With the rise of antibiotic resistance, new scaffolds are urgently needed. 2-Aminothiazole-4-carboxylic acids have been discovered as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to many β-lactam antibiotics.[22] These compounds can restore the activity of antibiotics like Meropenem against resistant bacteria.[22]

-

Agrochemicals: Beyond pharmaceuticals, thiazole carboxylic acids are used in the formulation of fungicides and herbicides, serving to protect crops and improve agricultural yields.[23][24]

Conclusion

From its fundamental discovery in the 19th century through the Hantzsch synthesis, the substituted thiazole carboxylic acid scaffold has evolved into one of the most important heterocyclic systems in modern science. The development of diverse and robust synthetic methodologies has allowed chemists to precisely tailor the structure of these compounds, unlocking a vast range of biological activities. Its journey from a laboratory curiosity to the core of life-saving medicines is a testament to the power of synthetic chemistry. For researchers and drug development professionals, a deep understanding of the history, synthesis, and chemical logic of this scaffold is not merely an academic exercise—it is an essential tool for designing the next generation of innovative therapeutics.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. youtube.com [youtube.com]

- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kuey.net [kuey.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 20. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

- 24. chemimpex.com [chemimpex.com]

Navigating the Unknown: A Technical Safety Guide to 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical framework for the safe handling, use, and disposal of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid. In the dynamic landscape of pharmaceutical research and development, novel chemical entities often present a significant challenge: a lack of comprehensive safety data. This document addresses this critical gap by synthesizing information from structurally similar compounds to establish a robust safety protocol. By understanding the underlying chemical principles and potential hazards, researchers can mitigate risks and foster a culture of safety in the laboratory.

The core philosophy of this guide is proactive risk management. It moves beyond a simple checklist to explain the rationale behind each safety recommendation, empowering scientists to make informed decisions. Every procedure outlined is designed as a self-validating system, ensuring that safety is an integral part of the scientific workflow.

Compound Identification and Physicochemical Profile

| Property | Inferred Value/Characteristic | Rationale/Supporting Data |

| Molecular Formula | C₅HClF₃NO₂S | Based on chemical structure. |

| Appearance | White to off-white or brown solid. | Analogs like 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid are described as brown solids. |

| Melting Point | Expected to be a solid with a relatively high melting point (e.g., >170 °C). | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has a melting point of 172 - 172.5 °C. |

| Solubility | Limited solubility in water; soluble in polar organic solvents like methanol and DMSO. | Thiazole-2-carboxylic acid is slightly soluble in water[1]. The methyl analog is soluble in methanol[2]. |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases. | General stability is noted for thiazole derivatives. Incompatible materials for a methyl analog include strong oxidizing agents and strong bases. |

Hazard Identification and GHS Classification: An Evidence-Based Inference

A formal Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a hazard assessment must be conducted by examining the known hazards of structurally related molecules. This approach, known as "read-across," is a scientifically valid method for preliminary hazard identification.

The primary analogs for this assessment are:

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 117724-63-7): A very close analog where a methyl group replaces the chloro group.[3][2][4]

-

2-Chloro-5-(chloromethyl)thiazole: Shares the critical 2-chloro-thiazole moiety.[5]

-

General Thiazole Carboxylic Acids: Provide baseline data for the core chemical class.[1][6][7]

Based on these analogs, the following GHS classification should be provisionally assigned. It is imperative to treat the compound as having these hazards until specific data becomes available.

| Hazard Class | Hazard Category | Inferred Hazard Statement | Rationale from Analogs |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | The methyl analog is classified as Acute Oral Toxicity Category 4[8]. A chloro-thiazole derivative is also noted as harmful if swallowed[5]. |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | Crucial Inference: While the methyl analog is a Category 2 irritant[4], the presence of the 2-chloro substituent significantly increases the hazard potential. The analog 2-Chloro-5-(chloromethyl)thiazole is classified as Skin Corrosion, Sub-category 1B [5]. Therefore, assuming the higher hazard is the most prudent safety measure. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | This is a direct consequence of the Skin Corrosion Category 1B classification[5][9]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | The methyl analog is classified as a respiratory irritant[3][4]. This is a common property of acidic, fine-powdered organic compounds. |

Hazard Pictograms:

Signal Word: DANGER

Experimental Protocols: A Proactive Approach to Safety

Given the inferred corrosive nature of this compound, all work must be conducted with stringent safety controls.

Risk Assessment and Exposure Control Workflow

The following workflow must be completed before any experimental work begins. This process ensures that all potential hazards are identified and controlled.

Caption: Risk assessment and control workflow for handling this compound.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[8].

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield that conforms to EN 166 (EU) or NIOSH (US) standards[6]. The high risk of serious eye damage necessitates this dual protection.

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves are required.

-

Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a P95 (US) or P1 (EU EN 143) particle respirator should be used[8].

First-Aid Measures: An Emergency Response Protocol

Immediate and decisive action is critical in the event of an exposure. The following protocol should be clearly posted in the laboratory.

Caption: Emergency first-aid response protocol for exposure incidents.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[8][10].

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Flush skin with plenty of water and soap for 15-20 minutes[8]. Seek immediate medical attention as the compound is presumed to be corrosive[10].

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen[6]. Seek medical attention.

-

If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention[8][10].

Handling, Storage, and Disposal

-

Safe Handling: Handle in a well-ventilated place, specifically within a chemical fume hood[6]. Avoid formation of dust and aerosols[8]. Use non-sparking tools. Wash hands and any exposed skin thoroughly after handling[3].

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place[6]. Some thiazole carboxylic acids recommend storage in a freezer at -20°C[1]. Store away from incompatible materials such as strong oxidizing agents and strong bases[3].

-

Disposal: Dispose of this substance and its container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not let the product enter drains[8].

Conclusion

While this compound represents a molecule of significant interest in drug development, the absence of a dedicated Safety Data Sheet necessitates a cautious and informed approach to its handling. By leveraging data from structural analogs, we have established a comprehensive safety framework. The most critical takeaway is the inferred classification of this compound as corrosive . Adherence to the protocols outlined in this guide—from proactive risk assessment to stringent use of engineering controls and PPE—is paramount for ensuring the safety of all laboratory personnel.

References

- 1. Thiazole-2-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. THIAZOLE-2-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. angenechemical.com [angenechemical.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Deep Dive into the Solubility of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key building block in modern medicinal and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate its effective use in the laboratory.

Introduction: Understanding the Importance of Solubility

This compound is a structurally complex molecule featuring a trifluoromethyl group, a carboxylic acid, and a chloro-substituted thiazole ring. This unique combination of functional groups imparts specific physicochemical properties that are crucial for its application in the synthesis of novel bioactive compounds.[1][2] Solubility is a critical parameter that dictates the feasibility of reaction conditions, purification strategies, and ultimately, the bioavailability of downstream drug candidates.[3] An in-depth understanding of its solubility profile in various organic solvents is therefore paramount for efficient and successful research and development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Key Structural Features of this compound:

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. Furthermore, as a strong organic acid, it is expected to be soluble in aqueous basic solutions like 5% sodium bicarbonate through the formation of a salt.[4][5]

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The thiazole ring itself is considered aromatic and contributes to the overall planarity of the molecule.[2][6] Thiazoles are generally sparingly soluble in water but show good solubility in solvents like alcohols and ether.[6]

-

Trifluoromethyl Group (-CF3): This is a highly electronegative and lipophilic group that can significantly impact a molecule's properties, including its metabolic stability and binding affinity. Its presence increases the non-polar character of the molecule.

-

Chloro Group (-Cl): The chloro substituent at the 2-position of the thiazole ring also contributes to the molecule's lipophilicity.

The interplay of the polar carboxylic acid group with the more non-polar trifluoromethyl and chloro-substituted thiazole ring suggests a nuanced solubility profile, with potential solubility in a range of solvents of varying polarities.

Solubility Profile: Insights from Analogous Compounds

| Solvent Class | Solvent | Reported Solubility of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Predicted Solubility of this compound |

| Polar Protic | Methanol | Soluble[7] | Likely Soluble |

| Ethanol | Likely Soluble (based on thiazole solubility)[6] | Likely Soluble | |

| Water | Limited Solubility[1] | Likely Sparingly Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderately Soluble[1] | Likely Moderately Soluble |

| Acetonitrile | Moderately Soluble[1] | Likely Moderately Soluble | |

| Non-Polar | Diethyl Ether | Likely Soluble (based on thiazole solubility)[6] | Likely Soluble |

| Hexane | Likely Insoluble | Likely Insoluble | |

| Aqueous Base | 5% Sodium Bicarbonate | Expected to be Soluble (as a carboxylic acid)[4][5] | Expected to be Soluble |

Rationale for Predictions: The replacement of a methyl group with a chloro group is not expected to drastically alter the overall solubility behavior in this context. Both substituents are relatively small and contribute to the lipophilicity of the molecule. Therefore, the solubility trends observed for the methyl analog are likely to be a good starting point for the chloro derivative. However, empirical verification is always recommended.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Calibrated pipettes and vials

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a thermostatic shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

This experimental workflow provides a robust and reproducible method for generating accurate solubility data.

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3]

-

pH: The solubility of this carboxylic acid will be highly pH-dependent in aqueous solutions. In acidic to neutral pH, the non-ionized form will predominate, leading to lower aqueous solubility. In basic solutions, the ionized carboxylate form will be more soluble.[3]

-

Solvent Polarity: As discussed, a careful match between the polarity of the solute and solvent is crucial for good solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Troubleshooting Poor Solubility:

-

Co-solvents: Using a mixture of solvents can sometimes enhance solubility.

-

Temperature Adjustment: Gently warming the solvent may improve solubility, but care should be taken to avoid decomposition.

-

pH Modification: For reactions in aqueous media, adjusting the pH to the basic range will increase solubility.

Molecular Interactions and Solubility

The solubility of this compound in a given solvent is a result of the balance of intermolecular forces.

Caption: Intermolecular forces governing solubility.

For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute-solute (crystal lattice energy) and solvent-solvent interactions. In the case of this compound, the carboxylic acid group can form strong hydrogen bonds with protic solvents like methanol, while the thiazole ring and its substituents can engage in dipole-dipole and van der Waals interactions.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. By understanding its physicochemical properties and leveraging data from analogous compounds, researchers can make informed decisions about solvent selection and reaction conditions. The provided experimental protocol offers a clear path to generating precise solubility data, which is essential for the successful application of this versatile building block in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. isca.me [isca.me]

- 7. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]

Navigating the Procurement of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and drug development professionals, the procurement of specialized chemical building blocks is a critical yet often challenging aspect of the discovery pipeline. This guide provides an in-depth technical overview of sourcing 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemical development.

Commercial Availability: A Key Consideration

Identifying Potential Custom Synthesis Partners

While direct suppliers are not available, several companies with demonstrated expertise in the synthesis of fluorinated heterocyclic compounds and thiazole derivatives are strong candidates for custom synthesis projects. These organizations often possess the necessary technical capabilities and a library of related starting materials.

Table 1: Potential Custom Synthesis Providers

| Company/Platform | Specialization | Rationale for Consideration |

| Fluorochem Ltd. | Fluorinated compounds | Extensive experience with fluorinated building blocks. |

| Apollo Scientific | Aromatic and heterocyclic chemistry | Offers a wide range of related thiazole compounds. |

| WuXi AppTec | Custom synthesis and CRO services | Large-scale custom synthesis capabilities for pharmaceutical development. |

| ChemBridge Corporation | Screening compounds and building blocks | Expertise in diverse heterocyclic chemistry. |

| Vitas-M Laboratory | Custom synthesis and fine chemicals | Proven track record in synthesizing novel organic compounds. |

When approaching these or other potential suppliers, it is crucial to provide a clear and detailed synthesis plan.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be extrapolated from the well-documented Hantzsch thiazole synthesis used for its 2-methyl analog.[1] The key distinction would be the substitution of thioacetamide with a suitable thiourea derivative in the cyclization step.

Workflow for Custom Synthesis Inquiry

References

Methodological & Application

Strategic Synthesis of Novel Derivatives from 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Guide for Advanced Drug Discovery

An Application Note and Protocol Guide:

Abstract: This comprehensive guide details the strategic synthesis of novel chemical entities derived from 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid. This fluorinated thiazole serves as a privileged scaffold in medicinal chemistry, offering a unique combination of reactive handles for molecular elaboration. We provide detailed, field-tested protocols for the synthesis of diverse amide and ester libraries, alongside advanced methods for carbon-carbon bond formation via Suzuki coupling. The protocols are designed to be robust and scalable, enabling rapid lead generation and optimization in drug discovery programs. Each step is rationalized based on established mechanistic principles, ensuring both reproducibility and adaptability.

Introduction: The Strategic Value of the Thiazole Scaffold

The this compound core is a highly valuable starting material in modern synthetic and medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro and carboxylic acid functionalities provide orthogonal reactive sites for diverse chemical modifications. This dual reactivity allows for a systematic exploration of chemical space, a critical aspect of structure-activity relationship (SAR) studies.

This guide moves beyond simple procedural outlines to explain the underlying chemical principles, empowering researchers to not only replicate these methods but also to intelligently adapt them for their specific molecular targets.

Core Synthetic Strategies

The derivatization of the parent molecule can be logically divided into two primary reaction pathways targeting its key functional groups: the carboxylic acid and the C2-chlorine.

Figure 1: Key Derivatization Pathways. A schematic overview of the primary synthetic routes for modifying the title compound, targeting either the carboxylic acid or the chloro substituent.

Protocol I: Amide Library Synthesis via Carbodiimide Coupling

The formation of an amide bond is a cornerstone of medicinal chemistry. The following protocol utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt) as a highly efficient coupling system that minimizes racemization and suppresses side reactions.

Mechanistic Rationale

EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to react with nucleophiles. In the presence of HOBt, the O-acylisourea is rapidly converted to an activated HOBt ester. This secondary intermediate is less reactive than the O-acylisourea but more stable, reducing the likelihood of side reactions. The desired amine then displaces HOBt to form the stable amide bond.

Detailed Step-by-Step Protocol

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes. The solution should remain clear.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC byproduct), saturated NaHCO₃ solution (to remove HOBt and unreacted starting material), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Data Summary Table

| Entry | Amine Component | Coupling Time (h) | Yield (%) |

| 1 | Aniline | 6 | 92 |

| 2 | Benzylamine | 5 | 88 |

| 3 | Morpholine | 4 | 95 |

Protocol II: Esterification via Fischer-Speier Method

Ester derivatives are valuable for modulating properties such as solubility and cell permeability. A classic Fischer-Speier esterification is a reliable and cost-effective method for their synthesis.

Mechanistic Rationale

This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid. A strong acid (typically sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which greatly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and elimination of a water molecule yield the final ester product. The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction to completion in accordance with Le Châtelier's principle.

Detailed Step-by-Step Protocol

-

Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will serve as both the reagent and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) to the suspension.

-

Heating: Heat the mixture to reflux and maintain this temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up and Purification:

-

Allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

If necessary, purify the crude ester by flash column chromatography.

-

Protocol III: Advanced C-C Bond Formation via Suzuki Coupling

To create derivatives with novel carbon skeletons, a palladium-catalyzed cross-coupling reaction such as the Suzuki coupling is an excellent choice. This reaction is highly robust and tolerates a wide range of functional groups.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the chloro-thiazole to a Pd(0) complex, forming a Pd(II) species. In a separate process, the boronic acid is activated by a base to form a more nucleophilic boronate complex. Transmetalation then occurs, where the organic group from the boronate complex is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

Figure 2: Suzuki Coupling Catalytic Cycle. A simplified representation of the key steps in the palladium-catalyzed Suzuki cross-coupling reaction.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a microwave vial, add the this compound derivative (e.g., the methyl ester) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

-

Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Heat the reaction mixture in a microwave reactor to a temperature between 100-140 °C for 20-60 minutes. Alternatively, conventional heating can be used, though it may require longer reaction times.

-

Reaction Monitoring: After cooling, check the reaction completion by LC-MS.

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired coupled product.

-

Safety and Handling

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reagent-Specific Hazards:

-

Trifluoromethylated Compounds: Can be volatile and should be handled with care.

-

Carbodiimides (EDC): Are potent allergens and sensitizers. Avoid inhalation and skin contact.

-

Strong Acids (H₂SO₄): Are highly corrosive. Handle with extreme caution.

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

-

Characterization of Novel Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.

-